Isoleucine-d10 (mixture of diastereomers) is a stable isotope-labeled form of the essential amino acid isoleucine, enriched with deuterium atoms. This compound is primarily utilized in scientific research, particularly in the fields of biochemistry and pharmacology. The incorporation of deuterium allows for enhanced analytical techniques, enabling researchers to trace metabolic pathways and study protein dynamics more effectively. The chemical formula for isoleucine-d10 is , with a molecular weight of approximately 141.23 g/mol.
Isoleucine-d10 is classified as a deuterated amino acid, specifically a stable isotope-labeled variant of isoleucine. It exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This characteristic is significant for its application in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of isoleucine-d10 involves several methods to incorporate deuterium into the isoleucine molecule:
The synthesis process requires precise control over reaction conditions, including temperature, pressure, and the concentration of reactants. The use of chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) can further enhance the purity and separation of diastereomers.
Key structural data includes:
Isoleucine-d10 can participate in various chemical reactions typical for amino acids:
The products formed from these reactions depend on specific reagents and conditions used during the reactions. For instance, oxidation may yield keto acids while reduction regenerates the original compound.
Isoleucine-d10 functions primarily as a tracer in analytical techniques due to its distinct mass difference provided by deuterium atoms. This allows for accurate quantification and analysis in metabolic studies or pharmacokinetic analyses. The mechanism involves tracking how isoleucine-d10 integrates into metabolic pathways, providing insights into enzyme interactions and biological processes.
Relevant data indicates that isotopic labeling can influence reaction kinetics, making it a valuable tool for studying metabolic processes.
Isoleucine-d10 has diverse applications in scientific research:
Isoleucine-d10’s nomenclature reflects its isotopic composition and stereochemical variability. The prefix "d10" denotes the replacement of ten hydrogen atoms with deuterium ( [1] [3]). In its diastereomeric mixture, the compound encompasses both D- and L- epimers at the α-carbon, as well as stereoisomers arising from its two chiral centers (α-carbon and β-carbon). The systematic IUPAC designation is (2S,3S)-2-Amino-3-methyl-d10-pentanoic acid, though the mixture includes the (2R,3R), (2R,3S), and (2S,3R) configurations. Key identifiers include:
Table 1: Nomenclature and Chemical Descriptors of Isoleucine-d10
Property | Specification |
---|---|
Systematic Name | (2S,3S)-2-Amino-3-methyl-d10-pentanoic acid |
CAS (L-Isoleucine-d10) | 35045-71-7 |
CAS (DL-Isoleucine-d10) | 29909-02-2 |
Molecular Formula | C₆H₃D₁₀NO₂ |
Molecular Weight | 141.23 g/mol |
Labeled Positions | All aliphatic hydrogens (γ, δ, δ') |
The stereochemical complexity of this mixture is not merely academic; it directly influences metabolic recognition. Enzymes like branched-chain aminotransferases (BCATs) exhibit stringent specificity for L-stereoisomers during transamination [2] [5]. Consequently, the DL-mixture serves dual purposes: the L- forms integrate into biological pathways, while the D- epimers act as negative controls or probe microbial metabolism (e.g., Pseudomonas putida’s D-amino acid dehydrogenase activity [5]).
Deuterated amino acid tracers emerged from mid-20th-century efforts to map metabolic fluxes. Early studies exploited simple deuterium labeling (e.g., phenylalanine-d₈) to track protein turnover. However, BCAA research faced unique hurdles due to their complex catabolism involving mitochondrial and peroxisomal pathways. The 1970s marked a turning point with studies on Pseudomonas putida, which revealed stereospecific enzymes like D-amino acid dehydrogenase for D-isoleucine and branched-chain keto acid dehydrogenase (BCKDH) for L-isoleucine catabolism [5]. These discoveries underscored the need for stereochemically defined tracers to dissect host-vs-microbiome contributions to BCAA metabolism.
Isoleucine-d10 epitomizes the evolution toward highly deuterated, position-specific analogs. Early versions featured partial deuteration (e.g., isoleucine-d₃), but their susceptibility to proton exchange limited accuracy. Isoleucine-d10’s perdeuterated alkyl chain minimizes label loss during metabolic processing, enabling reliable tracer studies in complex systems. Contemporary applications leverage this stability for LC-MS/MS detection of isoleucine-derived metabolites like 2-keto-3-methylvalerate (KMVA) and isoleucic acid (ILA) at nanomolar concentrations [2].
Isoleucine-d10’s utility rests on three theoretical pillars: isotopic mass effects, metabolic channeling, and steady-state kinetics.
Isotopic Mass Effects: Deuterium’s mass difference (2.014 vs. 1.008 Da for hydrogen) alters bond vibrational frequencies, potentially slowing enzymatic reactions involving C-H/D bond cleavage. However, Isoleucine-d10’s deuteration at non-reactive positions (e.g., γ-methyl groups) minimizes kinetic isotope effects (KIEs), ensuring metabolic rates mirror natural substrates [1] [3].
Metabolic Channeling: In plant and mammalian systems, Isoleucine-d10 integrates into compartmentalized pathways. For example, mitochondrial BCATs convert it to KMVA-d10, which is either decarboxylated by BCKDH to 2-methylbutyryl-CoA or reduced to isoleucic acid (ILA-d10) [2]. The latter pathway—critical in plant defense—was elucidated using deuterated tracers to distinguish ILA synthesis de novo from preexisting pools.
Table 2: Key Enzymes in Isoleucine-d10 Metabolism Across Species
Enzyme | Function | Induction/Activation |
---|---|---|
Branched-chain aminotransferase (BCAT) | Transamination to KMVA-d10 | Constitutive; upregulated by BCAAs |
Branched-chain keto acid dehydrogenase (BCKDH) | Oxidative decarboxylation of KMVA-d10 | Induced by KMVA |
D-amino acid dehydrogenase | Oxidative deamination of D-Isoleucine-d10 | Induced by D-isoleucine |
Tiglyl-CoA hydrase | Hydration of tiglyl-CoA (Ile catabolite) | Induced by isoleucine or tiglate |
Despite its utility, Isoleucine-d10 research faces unresolved challenges:
Biosynthetic Enzymes Unidentified: In plants, the reductase converting KMVA to ILA remains unknown. While KMVA accumulation in ugt76b1 mutants confirms ILA’s origin from isoleucine catabolism, the enzyme catalyzing KMVA-d10 → ILA-d10 reduction is elusive [2]. This gap impedes engineering ILA-mediated disease resistance in crops.
Diastereomer-Specific Metabolic Fate: DL-mixtures enable comparative studies, but few methods resolve epimer-specific metabolism. Pseudomonas efficiently metabolizes D-Isoleucine-d10 via D-amino acid dehydrogenase, but mammalian systems lack this pathway [5]. Tools to track individual diastereomers in multicellular systems are underdeveloped.
Analytical Sensitivity Limits: Isoleucine-d10-derived metabolites like valic acid evade detection in plants despite theoretical pathway connections [2]. Current LC-MS/MS protocols lack the sensitivity to quantify low-abundance hydroxy acids, obscuring cross-talk between BCAA pathways.
Synthesis and Supply Constraints: Commercial Isoleucine-d10 faces delayed availability (2–4 weeks lead time [1] [3]), reflecting complex synthetic routes. Scalable methods for stereoselective deuteration at the β-position are lacking.
Table 3: Key Research Gaps and Methodological Challenges
Research Gap | Impact | Current Limitations |
---|---|---|
KMVA reductase identification | Prevents manipulation of ILA-dependent defense in plants | No candidate genes/proteins confirmed |
Diastereomer-resolved tracking | Limits understanding of D-amino acid metabolism | Inadequate chiral separation methods |
Hydroxy acid detection | Obscures alternative BCAA catabolic branches | Sensitivity of LC-MS/MS < 10 ng/g tissue |
Scalable synthesis | Restricts tracer access for in vivo studies | Multi-step synthesis; 2-4 week lead time |
Addressing these gaps demands interdisciplinary collaboration, combining de novo enzyme discovery, chiral chromatography advances, and novel synthetic strategies for deuterated compounds.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3